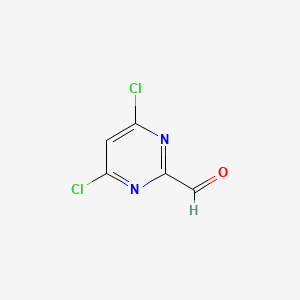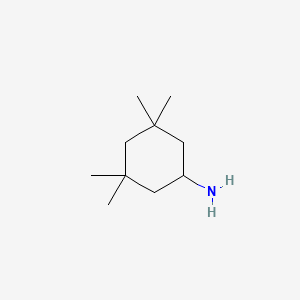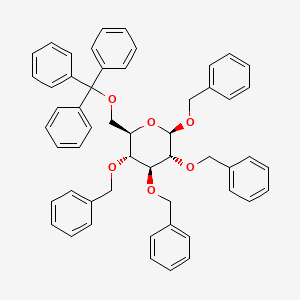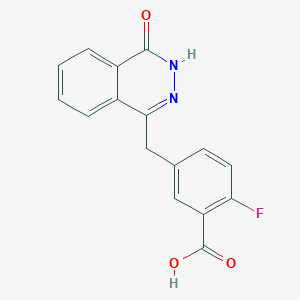
1-(4-フルオロベンジル)ピロリジン-3-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorobenzyl)pyrrolidin-3-ol is an organic compound with the molecular formula C11H14FNO It features a pyrrolidine ring substituted with a 4-fluorobenzyl group and a hydroxyl group at the third position
科学的研究の応用
1-(4-Fluorobenzyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials with specific properties, such as polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with pyrrolidin-3-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Fluorobenzyl)pyrrolidin-3-ol may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反応の分析
Types of Reactions: 1-(4-Fluorobenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming 1-(4-Fluorobenzyl)pyrrolidine.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: 1-(4-Fluorobenzyl)pyrrolidin-3-one.
Reduction: 1-(4-Fluorobenzyl)pyrrolidine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
作用機序
The mechanism by which 1-(4-Fluorobenzyl)pyrrolidin-3-ol exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors in the central nervous system. The presence of the fluorine atom may enhance its binding affinity and selectivity for certain biological targets, influencing pathways involved in neurotransmission and signal transduction.
類似化合物との比較
1-Benzylpyrrolidin-3-ol: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
1-(4-Chlorobenzyl)pyrrolidin-3-ol: Substitutes the fluorine with chlorine, potentially altering its pharmacokinetic properties.
1-(4-Methylbenzyl)pyrrolidin-3-ol: Contains a methyl group instead of fluorine, affecting its hydrophobicity and interaction with biological targets.
Uniqueness: 1-(4-Fluorobenzyl)pyrrolidin-3-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound particularly interesting for pharmaceutical research.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCQPMJBQFEEMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)









![(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid](/img/structure/B1343932.png)
